molecular formula C20H21N3O5 B2904266 Ethyl 5-(2-(3,4-dimethoxyphenyl)acetamido)pyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 1396813-82-3

Ethyl 5-(2-(3,4-dimethoxyphenyl)acetamido)pyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B2904266
CAS No.: 1396813-82-3
M. Wt: 383.404
InChI Key: UXFREWCHYXBNPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(2-(3,4-dimethoxyphenyl)acetamido)pyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core substituted with an ethyl ester group at position 3 and a 2-(3,4-dimethoxyphenyl)acetamido moiety at position 3. The 3,4-dimethoxyphenyl group enhances solubility due to its polar methoxy substituents, while the pyrazolo[1,5-a]pyridine scaffold is known for its bioactivity in medicinal chemistry .

Properties

IUPAC Name

ethyl 5-[[2-(3,4-dimethoxyphenyl)acetyl]amino]pyrazolo[1,5-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5/c1-4-28-20(25)15-12-21-23-8-7-14(11-16(15)23)22-19(24)10-13-5-6-17(26-2)18(9-13)27-3/h5-9,11-12H,4,10H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXFREWCHYXBNPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)CC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table highlights key structural differences and properties between the target compound and analogs:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) logP (XLogP3) Bioactivity Notes Reference
Ethyl 5-(2-(3,4-dimethoxyphenyl)acetamido)pyrazolo[1,5-a]pyridine-3-carboxylate Pyrazolo[1,5-a]pyridine 3,4-Dimethoxyphenylacetamido, ethyl ester ~395 (estimated) ~2.8 (est.) Hypothesized antitumor activity
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) Benzamide 3,4-Dimethoxyphenethyl 315.37 ~2.5 Not specified
Ethyl 3-{5-[(diethylamino)methyl]isoxazol-3-yl}-2-phenylpyrazolo[1,5-a]pyridine-5-carboxylate Pyrazolo[1,5-a]pyridine Isoxazole, diethylaminomethyl 432.49 ~3.5 Antitumor activity
Ethyl 5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate Pyrazolo[1,5-a]pyrimidine 3-Methoxyphenyl, trifluoromethyl 365.31 3.1 Not specified
Ethyl 2-amino-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate Pyrazolo[1,5-a]pyrimidine Amino, keto group 237.23 ~1.2 Safety concerns (toxicity)

Key Observations :

  • Substituent Effects : The 3,4-dimethoxyphenyl group in the target compound and Rip-B () improves solubility, while trifluoromethyl () and isoxazole () groups enhance lipophilicity and receptor binding.
  • Bioactivity: Isoxazole-containing analogs show explicit antitumor activity, whereas pyrazolo-pyrimidines with amino-keto groups () may face toxicity limitations.

Key Observations :

  • The target compound’s synthesis may resemble methods in , using ammonium acetate in refluxing acetic acid.
  • Rip-B () achieves an 80% yield under mild conditions, while isoxazole derivatives () require more complex steps but achieve higher yields (89%).

Q & A

How can synthetic routes for Ethyl 5-(2-(3,4-dimethoxyphenyl)acetamido)pyrazolo[1,5-a]pyridine-3-carboxylate be optimized to achieve high purity and yield?

Methodological Answer:
The synthesis of pyrazolo[1,5-a]pyridine derivatives typically involves multi-step strategies. Key steps include:

  • Core formation : Cyclization of precursors (e.g., 3-aminopyrazole derivatives) with aldehydes or ketones under mild acidic conditions (e.g., KHSO₄ catalysis) to form the pyrazolo[1,5-a]pyridine scaffold .
  • Side-chain modification : Coupling the core with substituted acetamido groups (e.g., 3,4-dimethoxyphenylacetamide) via amide bond formation using coupling reagents like EDCI/HOBt .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) and TLC monitoring to isolate intermediates and final products .
    Optimization factors : Solvent choice (THF or DCM), temperature control (room temperature for coupling reactions), and catalyst selection (e.g., KHSO₄ for cyclization) improve yield and reduce side reactions .

What experimental techniques are critical for characterizing the structural and electronic properties of this compound?

Methodological Answer:

  • Spectroscopic analysis :
    • NMR (¹H, ¹³C, 2D-COSY) to confirm substituent positions and amide bond formation .
    • FT-IR for identifying functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for esters/amides) .
  • Mass spectrometry : High-resolution ESI-MS or MALDI-TOF for molecular weight validation and fragmentation pattern analysis .
  • X-ray crystallography : Resolve 3D structure, intermolecular interactions (e.g., hydrogen bonding between amide groups and solvent molecules) .

How can structure-activity relationships (SAR) guide the design of derivatives with enhanced kinase inhibition?

Methodological Answer:
SAR studies focus on:

  • Substituent effects :
    • The 3,4-dimethoxyphenyl group enhances hydrophobic interactions with kinase ATP-binding pockets .
    • Trifluoromethyl or cyclopropyl substituents (in related compounds) improve binding affinity and metabolic stability .
  • Bioassay validation :
    • Kinase inhibition assays : Measure IC₅₀ values against target kinases (e.g., PI3Kδ) using fluorescence-based ADP-Glo™ assays .
    • Cellular assays : Assess antiproliferative activity in cancer cell lines (e.g., MTT assays) and compare with control inhibitors .

What strategies resolve contradictions in biological activity data across different studies?

Methodological Answer:

  • Data normalization : Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability .
  • Orthogonal validation : Confirm results using multiple techniques (e.g., Western blotting for kinase target engagement alongside cellular assays) .
  • Meta-analysis : Compare data across studies with similar structural analogs (e.g., ethyl 5-phenyl derivatives) to identify trends in substituent-driven activity .

How can computational methods predict the compound’s pharmacokinetic and toxicity profiles?

Methodological Answer:

  • ADME prediction : Tools like SwissADME calculate parameters (e.g., logP, topological polar surface area) to estimate oral bioavailability and blood-brain barrier penetration .
  • Toxicity screening :
    • In silico models : ProTox-II or Derek Nexus predict hepatotoxicity and mutagenicity based on structural alerts (e.g., nitro groups) .
    • Metabolic stability : Microsomal incubation assays (human liver microsomes) identify major metabolites via LC-MS/MS .

What advanced in vivo models are suitable for evaluating therapeutic efficacy?

Methodological Answer:

  • Xenograft models : Subcutaneous implantation of human cancer cells (e.g., MDA-MB-231) in immunodeficient mice to assess tumor growth inhibition .
  • Pharmacodynamic markers : Measure target kinase inhibition in tumor tissue via immunohistochemistry (e.g., phosphorylated Akt levels) .
  • Dose optimization : PK/PD modeling to determine effective plasma concentrations while minimizing off-target effects .

Comparative Table: Key Structural and Biological Features of Related Compounds

Compound NameSubstituentsKey Biological ActivityReference
Ethyl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylatePhenyl, trifluoromethylPI3Kδ inhibition (IC₅₀ = 12 nM)
Ethyl 6-fluoro-5,7-dihydroxypyrazolo[1,5-a]pyrimidine-3-carboxylateFluoro, dihydroxyAnticancer activity (MTT IC₅₀ = 1.8 µM in HeLa)
Target Compound 3,4-dimethoxyphenylacetamidoKinase inhibition (hypothesized IC₅₀ < 50 nM)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.